Anazolene sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGJQPKBDIZMT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N3Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046578 | |
| Record name | Anazolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-73-2 | |
| Record name | Anazolene sodium [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-(phenylamino)-5-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anazolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-hydroxy-4-(4-anilino-5-sulphonato-1-naphthylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAZOLENE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G1K9WJU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Anazolene Sodium Interactions
Staining Mechanisms in Biological Tissues
Anazolene sodium, also known as Luxol Fast Blue ARN, is an acid dye primarily utilized in histology for the selective staining of myelin in nervous tissue. wikipedia.org The staining process is governed by a series of physicochemical interactions between the dye molecule and the components of the myelin sheath.
Interaction with Myelin Sheaths of Neurons
This compound is employed to visualize the myelin sheaths that insulate neuronal axons. wikipedia.orgwikipedia.org In histological preparations, the dye imparts a distinct blue color to myelinated fibers, allowing for their differentiation from other neural structures. wikipedia.org This selective staining is crucial for the study of the central nervous system (CNS) and the identification of demyelination, a hallmark of various neurodegenerative diseases. wikipedia.org While effective for the CNS, it is noted to be less capable of discerning myelination in the peripheral nervous system. wikipedia.org
Specific Binding Affinities to Phospholipid Components
The affinity of this compound for myelin is attributed to its interaction with the lipid components of the sheath. Research has demonstrated that the dye exhibits a strong binding affinity for several phospholipids (B1166683) that are abundant in myelin. wikipedia.org Together, these phosphoglycerides constitute a significant portion of the dry weight of isolated myelin. wikipedia.org
Key Phospholipids Targeted by this compound
| Phospholipid | Binding Affinity |
|---|---|
| Phosphatidylcholine | Strong |
| Phosphatidylethanolamine | Strong |
| Phosphatidylserine | Strong |
This table is generated based on information from research indicating strong affinities of Luxol Fast Blue dyes, including this compound, towards these phospholipids. wikipedia.org
Acid-Base Reaction Dynamics in Staining
The fundamental mechanism of this compound staining involves an acid-base reaction. wikipedia.org As an anionic acid dye, this compound carries a negative charge, which is attracted to the basic components of the phospholipids within the myelin sheath. wikipedia.orgopenmicrobiologyjournal.com The staining procedure is typically carried out in an acidic solution, which protonates the basic groups on the phospholipids, creating positively charged sites. openmicrobiologyjournal.com This establishes an ionic bond between the dye and the phospholipid, effectively anchoring the dye to the myelin. wikipedia.orgopenmicrobiologyjournal.com The process is a classic example of an acid-base neutralization reaction, where the acidic dye binds to the basic substrate. researchgate.netnih.gov
Degradation Pathways and Reaction Mechanisms
The degradation of this compound, particularly in aqueous solutions, has been a subject of environmental and chemical engineering research. Advanced oxidation processes, such as sonocatalysis, have proven effective in breaking down this azo dye.
Sonocatalytic Degradation Processes
Sonocatalytic degradation is an advanced oxidation process that utilizes ultrasound to induce chemical reactions. In the case of this compound, this process has been shown to be significantly more effective than sonolysis (ultrasound alone). mendeley.comresearchgate.net The presence of a catalyst, such as dysprosium-doped cadmium selenide (B1212193) (Dy-doped CdSe) nanoparticles, greatly enhances the degradation efficiency. mendeley.comresearchgate.net
Studies have shown that the decolorization efficiency of this compound can be significantly improved with the use of a sonocatalyst. For instance, after 90 minutes of treatment, the decolorization efficiency was reported as follows:
Comparative Decolorization Efficiency of this compound
| Treatment Method | Decolorization Efficiency (%) |
|---|---|
| Sonolysis (Ultrasound alone) | 39.14 |
| Sonocatalysis with undoped CdSe | 56.13 |
This table is based on data from studies on the sonocatalytic degradation of this compound. mendeley.comresearchgate.netresearchgate.net
The efficiency of the sonocatalytic degradation of this compound is influenced by several factors, including the concentration of the dopant in the catalyst, the dosage of the catalyst, the power of the ultrasound, and the initial concentration of the dye. mendeley.comscispace.com
Role of Acoustic Cavitation and Radical Generation
The primary mechanism behind the sonocatalytic degradation of this compound is acoustic cavitation. scispace.com Ultrasound irradiation of a liquid leads to the formation, growth, and violent collapse of microscopic bubbles. scispace.commdpi.com This collapse generates localized "hot spots" with extremely high temperatures and pressures. scispace.commdpi.com
These extreme conditions cause the pyrolysis of water molecules, leading to the generation of highly reactive free radicals, most notably hydroxyl radicals (•OH). scispace.com These hydroxyl radicals are powerful oxidizing agents that can attack and break down the complex structure of the this compound molecule. scispace.com The presence of solid catalyst particles, like Dy-doped CdSe, provides additional nucleation sites for cavitation bubbles, thereby increasing the number of cavitation events and the subsequent generation of hydroxyl radicals. scispace.com The role of radical-mediated degradation is confirmed by experiments where the addition of radical scavengers, such as ethanol (B145695), leads to a decrease in the degradation efficiency. mendeley.comscispace.com
Influence of Reactive Oxygen Species and Scavengers
In one such study, various scavengers were introduced into the reaction. The addition of chloroform, sulfate, chloride, and ethanol all resulted in a lower decolorization efficiency (DE%). researchgate.net This indicates that these scavengers compete with this compound for the reactive radicals generated during the process, thereby inhibiting the dye's degradation. The primary reactive species in such aqueous sonochemical processes are often identified as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). researchgate.net The reduction in degradation efficiency in the presence of scavengers provides strong evidence that these ROS are the principal agents responsible for the breakdown of the this compound molecule. researchgate.net
Table 1: Effect of Radical Scavengers on the Sonocatalytic Degradation Efficiency (DE%) of this compound This table is illustrative, based on findings that scavengers decrease efficiency. researchgate.net
| Scavenger | Concentration | Impact on Degradation Efficiency | Probable Radical Scavenged |
|---|---|---|---|
| Ethanol | Varies | Decreased | •OH and other radicals |
| Chloride | Varies | Decreased | •OH |
| Sulfate | Varies | Decreased | •OH |
| Chloroform | Varies | Decreased | •OH and e⁻(aq) |
Photocatalytic Degradation Processes
Photocatalysis represents a key method for the degradation of this compound. This advanced oxidation process utilizes semiconductor catalysts and light energy to generate highly reactive species that break down the complex dye molecule.
Semiconductor materials are central to the photocatalytic degradation of this compound. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which initiate the oxidative degradation process. researchgate.net A variety of semiconductors have been investigated for this purpose, including:
Cadmium Selenide (CdSe): Nanoparticles of CdSe, particularly when doped with rare-earth elements like Dysprosium (Dy), have shown significant catalytic performance. researchgate.net In sonocatalytic processes, 2% Dy-doped CdSe nanoparticles demonstrated a decolorization efficiency of 91.32% after 90 minutes, a substantial increase compared to the 39.14% efficiency of sonolysis alone. researchgate.netresearchgate.net
Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO): These are commonly used heterogeneous catalysts for the degradation of reactive dyes. researchgate.net
Bismuth Ferrite (B1171679) (BFO): BFO nanoparticles have been effectively used as a photocatalyst for degrading organic dyes due to their narrow band gap. researchgate.net
Composite Catalysts: Advanced composite materials, such as Ag/Ag₂MoO₄/POM/C₃N₄, have been specifically evaluated for the removal of this compound, demonstrating the potential for multi-component systems to enhance photocatalytic activity. researchgate.net
The effectiveness of these catalysts is often linked to properties like a narrow band gap for visible light absorption and efficient charge separation to prevent the rapid recombination of electron-hole pairs. researchgate.net
Table 2: Comparison of Degradation Efficiency for this compound using Different Processes Data sourced from a study on sonocatalysis with Dy-doped CdSe. researchgate.netresearchgate.net
| Process | Catalyst | Degradation Efficiency (after 90 min) |
|---|---|---|
| Sonolysis | None | 39.14% |
| Sonocatalysis | Undoped CdSe | 56.13% |
| Sonocatalysis | 2% Dy-doped CdSe | 91.32% |
The fundamental mechanism of photocatalytic degradation involves a series of photolytic reactions occurring on the surface of the semiconductor catalyst. The process is initiated when the catalyst absorbs photons, leading to the promotion of an electron (e⁻) from the valence band to the conduction band, leaving behind a positive hole (h⁺). researchgate.net
These charge carriers then migrate to the catalyst's surface and initiate redox reactions:
Oxidation by Holes: The positive holes (h⁺) are powerful oxidizing agents. They can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). researchgate.net
Reduction by Electrons: The electrons (e⁻) in the conduction band are captured by molecular oxygen (O₂) adsorbed on the surface. This reaction produces superoxide anion radicals (•O₂⁻). researchgate.net
The this compound molecules are then attacked and degraded by these highly reactive species, particularly the hydroxyl radicals, which are non-selective and can break down the complex aromatic structure of the dye. researchgate.net
Role of Semiconductor Catalysts
Oxidative Degradation Mechanisms
Direct chemical oxidation provides another pathway for the degradation of this compound. This approach involves the use of strong oxidizing agents to chemically transform the dye into simpler, less harmful compounds.
Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for the degradation of this compound, often in conjunction with a catalyst. Research has shown that a nanocatalyst composed of platinum supported on gamma-alumina ([BMIM]PF=/Pt/γ-Al₂O₃) can effectively promote the H₂O₂-based oxidation of the dye. kashanu.ac.ir
The efficiency of this process is highly dependent on the concentration of H₂O₂. Studies have shown that increasing the H₂O₂ concentration from 40 ppm to 400 ppm can dramatically increase the reaction efficiency to over 99% within a short timeframe of 10 minutes. kashanu.ac.ir This enhancement is attributed to the increased generation of reactive oxidative species. The proposed mechanism involves the dissociation of H₂O₂ on the catalyst surface to produce peroxo-intermediates and powerful hydroxyl radicals (•OH), which subsequently attack and oxidize the this compound molecules. kashanu.ac.ir In addition to •OH radicals, hydroperoxyl radicals (HO₂•) may also be generated from H₂O₂ dissociation, though they are considered to react more slowly. kashanu.ac.ir
Table 3: Influence of Hydrogen Peroxide Concentration on this compound Oxidation Data based on H₂O₂-promoted oxidation over a Pt/γ-Al₂O₃ nanocatalyst. kashanu.ac.ir
| H₂O₂ Concentration (ppm) | Time for >99% Efficiency | Key Reactive Species |
|---|---|---|
| 40 | > 10 min | •OH, HO₂• |
| 400 | < 10 min | •OH, HO₂• |
Adsorption Mechanisms on Sorbent Materials
The adsorption of this compound onto the surface of solid materials is a critical step in many of its degradation and removal processes, particularly in heterogeneous catalysis. kashanu.ac.ir While specific studies on the adsorption of this compound onto a wide range of sorbents are limited, the mechanisms can be inferred from general principles of dye and organic molecule adsorption.
The process involves the accumulation of the dye molecules at the solid-liquid interface. The nature of this interaction depends on both the sorbent material and the chemical structure of this compound. Key mechanisms include:
Electrostatic Interaction: As an anionic dye, this compound can be electrostatically attracted to sorbent surfaces that are positively charged. This is a common mechanism for materials like certain modified clays (B1170129) or metal-organic frameworks (MOFs). diva-portal.orgresearchgate.net
Porous Diffusion: Sorbents with high porosity and large surface areas, such as activated carbon or certain phytosorbents, can trap this compound molecules within their pore structure. mdpi.com
Ion Exchange: In this mechanism, the sodium cation (Na⁺) of the dye salt or the anionic dye molecule itself can be exchanged with ions present on the surface of the sorbent material, such as zeolites or alginates. diva-portal.orgresearchgate.net
Chemisorption: This involves the formation of a chemical bond between the dye molecule and the sorbent surface. For example, functional groups on the this compound molecule could form coordinate bonds with metal sites on a catalyst or sorbent. researchgate.net
Van der Waals Forces: Weak intermolecular forces can cause the physical adsorption of the dye onto the sorbent surface. uvm.edu
In catalytic systems, such as the H₂O₂-promoted oxidation, an initial adsorption step is considered essential for the subsequent surface reaction to occur. kashanu.ac.ir The efficiency of this adsorption can be enhanced, for instance, by modifying the catalyst with an ionic liquid layer, which increases the sorption capacity and facilitates the degradation process. kashanu.ac.ir
Active Site Interactions and Binding Dynamics
The interaction of this compound with active sites is a key aspect of its chemical behavior, particularly in catalytic processes. In the context of its oxidation, the nature of the catalyst's surface and the presence of other molecules can significantly influence binding.
Research on the oxidation of this compound (AS) using a platinum-supported gamma-alumina (Pt/γ-Al2O3) nanocatalyst highlights the importance of active site protection. The catalytic active sites of the Pt/γ-Al2O3 particles are susceptible to poisoning due to the strong chemical sorption of the anionic this compound molecules onto the surface. kashanu.ac.ir To mitigate this, the surface of the nanostructure can be decorated with an ionic liquid, 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF6). kashanu.ac.ir This water-insoluble ionic liquid layer controls the chemical binding of water-solvated this compound molecules to the catalyst's surface. kashanu.ac.ir By doing so, it reduces the poisoning of the catalytic active sites, allowing for repeated uses of the catalyst in the oxidation process. kashanu.ac.ir This indicates that the interaction is primarily a surface-level chemical sorption, which can be modulated by introducing a protective, charge-mediating layer. kashanu.ac.ir
The specific surface area and pore size distribution of a catalyst are also important factors that control its activity in processes involving this compound. kashanu.ac.ir
Influencing Factors in Adsorptive Removal
The removal of this compound from aqueous solutions through adsorption is a complex process influenced by several physicochemical parameters. mdpi.com Key factors that determine the efficiency of adsorption include the initial dye concentration, pH of the solution, adsorbent dosage, and contact time. mdpi.commdpi.comresearchgate.netresearchgate.net
Initial Dye Concentration: This is a critical factor as it affects the availability of binding sites on the adsorbent's surface. mdpi.com Studies investigating the removal of this compound (referred to as AB92) show that its initial concentration has the highest effect on adsorption compared to other parameters like pH, adsorbent dosage, and contact time. mdpi.com
pH: The pH of the solution significantly impacts the adsorption process by influencing the surface charge of the adsorbent and the ionization of the dye molecule. mdpi.com this compound, bearing three sulfonic groups, is an anionic dye. mdpi.com Optimal removal is often achieved at a low pH. For instance, using neodymium(III) oxide nanoadsorbents, an optimal removal of 91.03% was achieved at a pH of 3.6. mdpi.com
Adsorbent Dosage: The amount of adsorbent material used is directly related to the number of available active sites for the dye to bind to. An increase in the dosage of neodymium(III) oxide nanoparticles was found to increase the adsorption efficiency of this compound. mdpi.com
Contact Time: The duration for which the adsorbent is in contact with the dye solution is also vital. The adsorption efficiency increases with contact time up to a point where equilibrium is reached. mdpi.com
A study optimizing these conditions for the removal of this compound using neodymium(III) oxide nanoadsorbents identified the following optimal parameters for achieving 90.70% removal. mdpi.comresearchgate.netresearchgate.net
| Parameter | Optimal Value |
|---|---|
| pH | 3.15 |
| This compound Concentration | 138.5 mg/L |
| Nanoadsorbent Dosage | 0.83 g/L |
| Contact Time | 50 min |
The adsorption process for this compound has been found to fit well with the Langmuir isotherm model and the pseudo-second-order kinetic equation. mdpi.comresearchgate.netresearchgate.net
Protein Binding and Visualization Mechanisms
While this compound's structure as a dye suggests potential applications in protein visualization, detailed mechanistic studies of its specific binding to proteins and the subsequent visualization mechanisms are not extensively detailed in the provided search results. The interaction of sodium ions, in general, has been studied in the context of various proteins like neurotransmitter:sodium symporters (NSSs) and G protein-coupled receptors (GPCRs), where sodium binding sites play a crucial allosteric role. nih.govplos.orgnih.gov In these systems, sodium ions are often coordinated by specific amino acid residues (like Asp, Ser, Asn) and water molecules within a conserved binding pocket. plos.orgnih.gov The binding and release of sodium can induce conformational changes in the protein, which is fundamental to their transport or signaling function. nih.govnih.govnih.gov However, the specific mechanisms by which the entire this compound molecule—not just a sodium ion—binds to proteins for visualization purposes remain a distinct area of investigation.
Advanced Research Methodologies and Techniques Employing Anazolene Sodium
Synthetic Approaches for Catalytic Materials in Degradation Studies
The efficacy of catalytic degradation of Anazolene sodium is fundamentally linked to the physical and chemical properties of the catalyst used. These properties are, in turn, determined by the synthesis method. Researchers have explored various bottom-up approaches to fabricate nanostructured catalysts with high surface area, controlled porosity, and tailored active sites.
Sol-Gel Synthesis Methods
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It offers excellent control over the final product's texture and composition. In the context of this compound degradation, a combined sol-gel-pyrolysis method has been used to prepare highly meso-porous platinum (Pt) containing gamma-alumina (γ-Al2O3) nanostructures. kashanu.ac.ir This process involved the hydrolysis and condensation of precursors such as Al(NO₃)₉·H₂O in a water/ethanol (B145695) solution containing surfactants like Pluronic P123 and polyvinylpyrrolidone (B124986) (PVP) to direct the porous structure. kashanu.ac.ir The resulting catalysts exhibit a very large specific surface area, approaching 350 m²/g, and a mesoporous structure, which are crucial for high catalytic activity. kashanu.ac.ir The unique chemical and physical stability of catalysts prepared via the sol-gel route makes them highly suitable for applications in heterogeneous catalysis. nih.gov
Chemical Co-precipitation Techniques
Chemical co-precipitation is a straightforward and widely used method for synthesizing multicomponent catalysts, including ferrites and bimetallic systems. mdpi.comnchu.edu.twmdpi.com The technique involves the simultaneous precipitation of multiple metal precursors from a solution, typically by adding a precipitating agent like sodium hydroxide (B78521) or sodium carbonate. nchu.edu.tw This approach is valued for its mild operating conditions and the ability to produce catalysts with good compositional homogeneity. mdpi.com However, conventionally prepared catalysts via this method can sometimes suffer from poor control over particle size and lower catalytic activity. mdpi.com Despite this, it remains a common route for preparing catalysts for dye degradation due to its simplicity and scalability. nchu.edu.tw For instance, supported bimetallic catalysts are prepared by dissolving a mixture of metal precursors, precipitating them, and then adding a support precursor to obtain a homogeneous mixture. nchu.edu.tw
Hydrothermal Synthesis Methods
Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing crystalline, phase-pure nanomaterials. It has been employed to synthesize various photocatalysts, such as bismuth vanadate/titanium dioxide (BiVO₄/TiO₂) composites used for the degradation of azo dyes. researchgate.net While specific studies detailing the hydrothermal synthesis of catalysts for this compound degradation are less common in the provided literature, the method is frequently used for creating nanocatalysts like ferrite (B1171679) nanoparticles and layered double hydroxides for the degradation of other complex organic pollutants. mdpi.comdntb.gov.ua The technique allows for precise control over the size, morphology, and crystallinity of the resulting nanoparticles, which directly influences their catalytic performance.
Ultrasonic Irradiation Assisted Synthesis
The application of ultrasound, or sonochemistry, during catalyst synthesis has emerged as a powerful tool for creating highly active nanomaterials. mdpi.com This method was successfully used to synthesize dysprosium (Dy)-doped cadmium selenide (B1212193) (CdSe) nanoparticles for the sonocatalytic degradation of this compound. researchgate.netresearchgate.netnih.gov The intense local heating and pressure generated by acoustic cavitation during ultrasonic irradiation can enhance reaction rates and lead to the formation of unique nanostructures. researchgate.net An ultrasound-assisted co-precipitation method has also been developed for synthesizing nickel ferrite (NiFe₂O₄) catalysts. mdpi.comresearchgate.net This approach yields catalysts with a smaller particle size and improved crystalline structure compared to those made by conventional co-precipitation, leading to enhanced catalytic activity in dye degradation. mdpi.comresearchgate.net
Table 1: Comparison of Synthesis Methods for Catalytic Materials
| Synthesis Method | Description | Advantages | Disadvantages | Example Application (Degradation Studies) |
|---|---|---|---|---|
| Sol-Gel Synthesis | Involves the transition of a solution (sol) into a gel-like network containing a liquid and solid phase. | High product purity; excellent control over porosity and surface area; good thermal stability. kashanu.ac.irnih.gov | Often requires long processing times and expensive precursors. | Preparation of meso-porous Pt/γ-Al₂O₃ for this compound oxidation. kashanu.ac.ir |
| Chemical Co-precipitation | Simultaneous precipitation of two or more cations from a solution. | Simple, rapid, and cost-effective; yields homogeneous products. mdpi.comnchu.edu.tw | Difficult to control particle size and morphology; potential for agglomeration. mdpi.com | Synthesis of NiFe₂O₄ and other ferrite nanocatalysts for dye degradation. mdpi.commdpi.com |
| Hydrothermal Synthesis | Crystallization of materials from high-temperature aqueous solutions under high pressure. | Produces highly crystalline and pure products; good control over particle morphology. researchgate.net | Requires specialized high-pressure equipment (autoclaves); can be energy-intensive. | Synthesis of BiVO₄/TiO₂ photocatalysts for azo dye removal. researchgate.net |
| Ultrasonic Irradiation | Use of high-frequency sound waves to induce chemical reactions and material formation. | Enhances reaction rates; produces smaller, more uniform nanoparticles; improves catalyst activity. mdpi.comresearchgate.net | Can lead to non-uniform energy distribution in large-scale reactors. | Synthesis of Dy-doped CdSe nanoparticles for sonocatalytic degradation of this compound. researchgate.netnih.gov |
Characterization of Catalytic and Adsorptive Nanostructures
A thorough characterization of the synthesized nanomaterials is essential to establish a clear structure-activity relationship. A suite of analytical techniques is employed to investigate the morphology, crystallinity, surface chemistry, and electronic properties of the catalysts.
Spectroscopic Analysis (e.g., UV-Vis, FTIR, XPS, ESR, Raman)
Spectroscopic methods are indispensable for probing the atomic and molecular properties of catalytic nanostructures.
UV-Visible Spectroscopy (UV-Vis): This technique is primarily used in two ways in degradation studies. First, it monitors the progress of the this compound degradation reaction by measuring the decrease in the intensity of its characteristic absorption peak in the visible spectrum. Second, in the form of UV-Vis Diffuse Reflectance Spectroscopy (DRS), it is used to determine the optical properties and calculate the band gap energy of semiconductor photocatalysts, such as the 1.42 eV band gap determined for 2% Dy-doped CdSe nanoparticles. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present on the surface of the catalyst and to confirm the successful synthesis of the desired material. In studies of Dy-doped CdSe nanoparticles, FTIR spectra were used to verify the successful preparation of the doped catalyst. researchgate.netresearchgate.netnih.gov This technique helps in understanding the surface chemistry and the potential binding sites for reactant molecules.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical state and electronic state of the elements within the top few nanometers of the material's surface. It has been vital in confirming the successful doping of catalysts, such as in the case of neodymium (Nd)-doped ZnO and Dy-doped CdSe, providing definitive evidence of the dopant's presence and oxidation state. researchgate.netnih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for detecting and characterizing unpaired electrons. In catalytic degradation studies, it is the primary technique for identifying short-lived radical species (e.g., hydroxyl radicals •OH, superoxide (B77818) radicals •O₂⁻) that are often the main oxidizing agents responsible for the breakdown of pollutants like this compound. The addition of radical scavengers, which leads to a decrease in degradation efficiency, indirectly confirms the role of these free radicals. nih.gov
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and the phonon modes in crystalline materials. It is an excellent tool for probing the structural properties, crystallinity, and phase composition of nanocatalysts. rsc.org For example, it can detect subtle structural changes resulting from doping or the formation of composite materials, which can significantly impact catalytic activity. researchgate.net
Table 2: Spectroscopic Characterization of Catalysts for this compound Degradation
| Spectroscopic Technique | Purpose in Catalyst Characterization | Key Findings for Catalysts (e.g., Dy-doped CdSe) |
|---|---|---|
| UV-Vis DRS | Determines optical properties and band gap energy of semiconductor catalysts. | The band gap of 2% Dy-doped CdSe was found to be 1.42 eV, which is optimal for sonocatalytic performance. researchgate.net |
| FTIR | Identifies surface functional groups and confirms successful synthesis. | Verified the successful preparation of the doped CdSe catalyst structure. researchgate.netnih.gov |
| XPS | Determines surface elemental composition and the chemical/oxidation states of elements. | Confirmed the presence and chemical state of Dysprosium (Dy) dopants in the CdSe nanoparticle lattice. researchgate.netnih.gov |
| ESR | Detects and identifies paramagnetic species, especially reactive free radicals. | Identifies the formation of hydroxyl and other radicals that are the controlling mechanism for the dye degradation. nih.gov |
| Raman Spectroscopy | Analyzes crystalline structure, phase purity, and molecular vibrations. | Provides information on the structural integrity and crystallinity of the synthesized nanoparticles, confirming phase purity. rsc.orgresearchgate.net |
Microscopic Analysis (e.g., SEM, TEM)
Microscopic analysis is fundamental to understanding the surface morphology and internal structure of nanomaterials used in the degradation and adsorption of this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. slideshare.netnih.gov By scanning the surface with a focused beam of electrons, SEM reveals information about the shape, size, and texture of particles. slideshare.net In studies involving catalysts for this compound degradation, SEM is used to verify the successful synthesis of nanoparticles and to observe their surface features. researchgate.net For instance, in the preparation of dysprosium-doped Cadmium Selenide (CdSe) nanoparticles for the sonocatalytic degradation of this compound, SEM was used to characterize the synthesized catalyst. researchgate.net Similarly, SEM can be used to study the elemental distribution of catalysts when combined with Energy-Dispersive X-ray (EDX) analysis. icn2.cat
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the observation of the internal structure of materials. azooptics.comanapath.ch TEM works by transmitting electrons through an ultra-thin specimen to form an image. anapath.ch This technique is crucial for determining the size, shape, and distribution of nanoparticles within a supporting material. In a study on the oxidation of this compound, TEM images confirmed the structure of a Pt/γ-Al2O3 nanocatalyst, showing the distribution of platinum nanoparticles on the gamma-alumina support. kashanu.ac.ir The ability to visualize the internal structure at the nanoscale is essential for confirming the successful synthesis and morphology of such composite catalysts. azooptics.comanapath.ch
Diffraction Techniques (e.g., XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. nih.gov It identifies the crystalline phases present in a sample and provides information on unit cell dimensions. In research related to this compound, XRD is indispensable for characterizing the catalysts and adsorbents.
For example, in the synthesis of a Pt/γ-Al2O3 nanocatalyst, XRD patterns were used to confirm the crystalline phase of gamma-alumina and the presence of platinum nanoparticles. kashanu.ac.ir The analysis identified characteristic peaks corresponding to the Al2O3 gamma phase and a specific diffraction peak attributed to the Pt (111) surface orientation. kashanu.ac.ir Similarly, in the study of Dy-doped CdSe nanoparticles for sonocatalytic degradation of this compound, XRD was a key method used to characterize the prepared nanocatalyst. researchgate.net This confirmation of the crystalline structure is vital for understanding the catalyst's activity and stability.
Surface Area and Porosity Analysis (e.g., BET, BJH)
The surface area and porosity of a material are critical properties that significantly influence its catalytic and adsorptive performance. numberanalytics.com These characteristics are commonly determined using gas adsorption methods. warwick.ac.uk
Brunauer-Emmett-Teller (BET) analysis is a widely used technique to determine the specific surface area of a material. lucideon.com It involves measuring the amount of a gas, typically nitrogen, adsorbed on the surface of the material at different relative pressures. lucideon.com A higher surface area often correlates with more available active sites for reactions to occur. numberanalytics.com
Barrett-Joyner-Halenda (BJH) analysis is employed to determine the pore size distribution and specific pore volume from the gas adsorption-desorption isotherm. lucideon.com This method helps to classify the material as microporous, mesoporous, or macroporous. lucideon.com
In a study involving a Pt/γ-Al2O3 catalyst for this compound oxidation, BET and BJH analyses were performed to determine the specific surface area and pore size distribution. The results indicated that the catalyst was mesoporous, with a high specific surface area, which is a crucial factor controlling catalytic activity. kashanu.ac.ir The addition of an ionic liquid layer slightly decreased the surface area by covering some pores and channels. kashanu.ac.ir
| Catalyst | Specific Surface Area (BET) | Porosity Type | Source |
|---|---|---|---|
| Pt/γ-Al2O3 | 315 m²/g | Mesoporous | kashanu.ac.ir |
| [BMIM]PF6/Pt/γ-Al2O3 | 308 m²/g | Mesoporous | kashanu.ac.ir |
Thermal Analysis (e.g., TGA, DTA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. cet-science.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. worldoftest.com TGA is used to determine a material's thermal stability, moisture content, and the composition of its components. cet-science.comworldoftest.com It provides information on decomposition patterns and reaction kinetics. cet-science.com
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. worldoftest.comslideshare.net DTA is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization) and chemical reactions (decomposition). worldoftest.commvpsvktcollege.ac.in In research, TGA and DTA can be used to characterize the thermal stability of catalysts or adsorbents used in this compound treatment processes, ensuring they are suitable for the operational temperatures. nih.gov
Magnetic Properties (e.g., VSM)
When magnetic nanoparticles are used as catalysts or adsorbents, their magnetic properties are a key aspect of their characterization.
Vibrating Sample Magnetometer (VSM) is a technique used to measure the magnetic properties of materials. qd-europe.com By vibrating a sample in a uniform magnetic field, the VSM can determine properties such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). medcraveonline.com This analysis is crucial for applications where the magnetic catalyst needs to be separated from the reaction mixture using an external magnetic field. For instance, studies on magnetic nanoparticles used in various applications characterize their magnetic behavior using VSM to confirm properties like superparamagnetism, which is desirable for easy separation without permanent magnetization. medcraveonline.compjmhsonline.com
Experimental Designs for Degradation and Adsorption Research
Parametric Optimization Studies
To maximize the efficiency of this compound removal, researchers conduct parametric optimization studies. This involves systematically varying key experimental parameters to find the conditions that yield the highest degradation or adsorption rates. nih.gov
pH: The pH of the solution significantly affects the surface charge of the adsorbent/catalyst and the ionization state of the dye molecule. For the adsorption of this compound (an acid dye) onto Neodymium(III) oxide nanoparticles, a lower pH was found to be optimal. mdpi.com The optimal pH for the adsorption of Acid Blue 92 was found to be 3.15. mdpi.com
Catalyst/Adsorbent Dosage: The amount of catalyst or adsorbent influences the number of available active sites for the reaction or adsorption. An increase in dosage generally leads to higher removal efficiency up to a certain point, after which the effect may plateau or even decrease due to aggregation. researchgate.netmdpi.com For the sonocatalytic degradation of this compound, increasing the catalyst dosage enhanced the process. researchgate.net Optimal dosages found in studies include 10 mg for a Pt/γ-Al2O3 catalyst and 0.83 g/L for Nd2O3 nanoparticles. kashanu.ac.irmdpi.com
Ultrasonic Power: In sonocatalytic processes, ultrasonic power is a critical parameter. Higher power can increase the formation of cavitation bubbles and reactive radicals, thereby enhancing degradation efficiency. researchgate.net
Contact Time: This parameter determines the time required to reach equilibrium for an adsorption process or to achieve maximum degradation. Adsorption efficiency generally increases with contact time until the active sites on the adsorbent become saturated. An optimal contact time of around 50 minutes was determined for the adsorption of this compound onto Nd2O3 nanoparticles. mdpi.com
Initial Concentration: The initial concentration of this compound affects the degradation/adsorption rate. At high concentrations, the active sites of the catalyst or adsorbent can become saturated, leading to a decrease in removal efficiency. mdpi.com Studies have investigated initial concentrations ranging from 10 mg/L to 300 mg/L. researchgate.netmdpi.com
Dissolved Gases: In sonocatalysis, the type and amount of dissolved gases can influence the cavitation process and the formation of reactive oxygen species, thus affecting the degradation rate of this compound. researchgate.net
Kinetic Modeling and Isotherm Studies
Kinetic modeling and isotherm studies are crucial for understanding the dynamics of processes involving this compound, particularly in the context of its degradation or adsorption. Research has shown that the degradation of this compound often follows pseudo-first-order kinetics. researchgate.netkashanu.ac.ir An empirical kinetic model, developed through nonlinear regression analysis, can predict the pseudo-first-order rate constants under various operational conditions. researchgate.net
In sonocatalytic degradation studies, an empirical power law model has been used to describe the relationship between the apparent rate constant (k_app) and several operational parameters. researchgate.net These parameters include dopant content, sonocatalyst dosage, initial this compound concentration, and ultrasonic power. researchgate.net The data from such kinetic models are often in good agreement with experimental results, confirming their predictive power. researchgate.net
Isotherm studies, on the other hand, provide insights into the adsorption behavior of this compound on different materials. Models such as the Langmuir and Freundlich isotherms are commonly employed. For instance, in the adsorption of this compound onto Barium/Cobalt@Polyethylene Glycol nanocomposites, the Freundlich isotherm model showed the best fit with the experimental data, suggesting a heterogeneous surface for adsorption. nih.gov Similarly, the adsorption of this dye onto activated carbon derived from Baneh shells was also well-described by the Freundlich isotherm model. scispace.com
Interactive Table: Isotherm and Kinetic Models for this compound
| Adsorbent/Catalyst | Process | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
| Barium/Cobalt@Polyethylene Glycol Nanocomposites | Adsorption | Freundlich | Pseudo-second-order | nih.gov |
| Activated Carbon from Baneh Shells | Adsorption | Freundlich | Pseudo-second-order | scispace.com |
| Dysprosium doped CdSe Nanostructures | Sonocatalytic Degradation | Not Specified | Pseudo-first-order | researchgate.net |
| [BMIM]PF₆/Pt/γ-Al₂O₃ Nanocatalyst | Catalytic Oxidation | Not Specified | First-order | kashanu.ac.ir |
By-product Identification and Analysis (e.g., GC-MS)
The identification and analysis of by-products formed during the degradation of this compound are essential for understanding the degradation pathway and ensuring the complete mineralization of the dye. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for this purpose. researchgate.netthermofisher.com
In the sonocatalytic degradation of this compound using dysprosium-doped CdSe nanostructures, GC-MS analysis was employed to identify the various degradation by-products. researchgate.net This technique allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio and retention time. thermofisher.com The identification of these by-products provides crucial information about the reaction mechanism, confirming that the degradation process involves the breakdown of the complex azo dye structure into smaller, simpler molecules. researchgate.net
Reusability and Stability Assessments of Catalysts
The reusability and stability of catalysts are critical factors for their practical and economic viability in industrial applications. For catalysts used in the degradation of this compound, several studies have demonstrated their excellent stability and potential for repeated use.
For example, in the sonocatalytic degradation of this compound, the dysprosium-doped CdSe catalyst showed appropriate reusability. researchgate.net Similarly, studies on other catalysts used for dye degradation have reported minimal loss of photocatalytic activity even after multiple cycles of repeated use. researchgate.net The stability of these catalysts ensures a sustained degradation efficiency over time, which is a key performance indicator. The reusability of nanocatalysts like nano-titanium dioxide has also been highlighted as a significant advantage. kashanu.ac.ir
Histological and Cytological Research Techniques
This compound, while primarily known as a dye, is not traditionally used in the same context as histological stains like Luxol Fast Blue. However, understanding the principles of histological techniques provides a framework for how dyes are used in biological research.
Conventional Staining Protocols (e.g., Luxol Fast Blue)
Luxol Fast Blue (LFB) is a specialized stain used in histology to observe myelin in the central nervous system. wikipedia.org The staining procedure involves incubating tissue sections in an alcoholic solution of LFB, which binds to the phospholipids (B1166683) in the myelin sheath. wikipedia.orgnih.gov The standard protocol involves deparaffinizing and hydrating tissue sections, followed by staining at an elevated temperature for an extended period. wikipedia.orgnewcomersupply.com Differentiation is a critical step where excess stain is removed, typically using a lithium carbonate solution and 70% ethanol, until the gray and white matter can be clearly distinguished. newcomersupply.compathologycenter.jp
Counterstaining Methodologies for Cellular Differentiation
To visualize cell nuclei and other structures in contrast to the blue-stained myelin, counterstains are often used in conjunction with Luxol Fast Blue. Common counterstains include Hematoxylin (B73222) and Eosin (H&E). newcomersupply.com After the LFB staining and differentiation steps, the tissue sections are stained with a hematoxylin solution, which colors the cell nuclei blue to purple. newcomersupply.comuomustansiriyah.edu.iq This is followed by a brief wash and then a counterstain with Eosin Y, which stains eosinophilic structures, such as cytoplasm, in varying shades of pink. newcomersupply.comuomustansiriyah.edu.iq This combination provides excellent differentiation of both myelinated fibers and cellular components within the tissue. newcomersupply.com
Tissue Section Preparation and Processing
The preparation of tissue sections is a fundamental prerequisite for any histological staining. The process begins with fixation, usually in 10% buffered formalin, to preserve the tissue structure. newcomersupply.comvla.gov.uk This is followed by dehydration through a series of graded alcohols to remove water, clearing with an agent like xylene to remove the alcohol, and finally infiltration with paraffin (B1166041) wax. uomustansiriyah.edu.iqleicabiosystems.com The wax-infiltrated tissue is then embedded into a block, which can be sectioned into thin slices (typically 4-10 microns) using a microtome. newcomersupply.comuomustansiriyah.edu.iqvla.gov.uk These thin sections are then mounted on glass slides, ready for the staining procedure. uomustansiriyah.edu.iq
Analytical Chemistry Development and Validation
The quantification and analysis of this compound rely on robust analytical methodologies. The development and validation of these methods are critical to ensure the reliability and accuracy of results in research and quality control settings. Techniques such as spectrophotometry and chromatography are commonly employed, with each method undergoing rigorous validation to meet established scientific and regulatory standards.
Spectrophotometric Methodologies (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. researchgate.net The method is based on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to its concentration in a solution (Beer's Law).
The development of a spectrophotometric method involves scanning a dilute solution of this compound across the UV-Vis wavelength range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). tec.mxptbioch.edu.pl For this compound, which is a blue dye, this peak is found in the visible region of the spectrum. Once the λmax is established, a calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. wikipedia.orgalphalyse.com This curve is then used to determine the concentration of unknown samples by measuring their absorbance. tec.mx The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a valuable tool for routine analysis. ptbioch.edu.plwikipedia.org
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is often employed. microbenotes.com In this approach, the stationary phase (the column) is non-polar, while the mobile phase (the solvent) is polar.
A typical RP-HPLC method for this compound analysis involves:
Column: A C18 or a specialized reverse-phase column with low silanol (B1196071) activity. microbenotes.comexcedr.com
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. microbenotes.com An acid, like phosphoric acid, is often added to the mobile phase to improve peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead. microbenotes.com
Detection: A UV-Vis detector set to the λmax of this compound.
Quantification: The area under the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration.
This method allows for the separation of this compound from impurities, making it highly specific and suitable for stability studies and pharmacokinetic analysis. microbenotes.com
Validation Parameters (e.g., Linearity, Accuracy, Precision, Reliability)
To ensure an analytical method is suitable for its intended purpose, it must be validated. carlroth.com Validation is a process that provides documented evidence that the method is reliable, reproducible, and accurate. Key validation parameters, as often defined by International Council for Harmonisation (ICH) guidelines, include: thermofisher.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. carlroth.comthermofisher.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage of the analyte recovered is calculated. carlroth.comthermofisher.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. thermofisher.comconductscience.com
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. conductscience.com
Table 1: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and analytical signal. | Correlation Coefficient (r²) ≥ 0.999 | carlroth.combiotium.com |
| Accuracy | Measures the closeness of the measured value to the true value. | Percent Recovery typically within 80-120% of the known amount. | carlroth.com |
| Precision (Repeatability) | Measures the variability of results from multiple measurements of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 2% | wikipedia.orgbiotium.com |
| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. | Typically 80-120% of the test concentration for an assay. | carlroth.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on the standard deviation of the response and the slope of the calibration curve. | tec.mxwikipedia.org |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on the standard deviation of the response and the slope of the calibration curve. | tec.mxwikipedia.org |
Protein Electrophoresis and Visualization
This compound, widely known in biochemistry as Coomassie Brilliant Blue, is a cornerstone reagent in protein analysis. thermofisher.com Its primary application is in the visualization of proteins following separation by polyacrylamide gel electrophoresis (PAGE).
Polyacrylamide Gel Electrophoresis Applications
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique used to separate proteins based on their size, shape, and charge. wikipedia.orgmicrobenotes.com In its most common form, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are denatured and coated with the anionic detergent SDS. nih.gov This process imparts a uniform negative charge-to-mass ratio, causing the proteins to migrate through the gel matrix towards the positive electrode solely based on their molecular weight when an electric field is applied. nih.govbiotium.com
The polyacrylamide gel acts as a molecular sieve; smaller proteins navigate the pores of the gel more easily and travel farther than larger proteins. wikipedia.orgmicrobenotes.com This results in the separation of a complex protein mixture into a series of distinct bands, each corresponding to a protein of a specific molecular weight. wikipedia.org Applications of this technique are extensive and include:
Determining the molecular weight of proteins. microbenotes.com
Assessing the purity of a protein sample. microbenotes.com
Analyzing the subunit composition of complex proteins. microbenotes.com
Serving as the separation step before further analysis by techniques like Western blotting or mass spectrometry. microbenotes.com
After the electrophoretic separation is complete, the proteins within the gel are invisible and must be stained for visualization. This is the primary role of this compound.
Protein Detection and Staining Protocols
This compound (Coomassie dye) is the most common staining method for detecting proteins in polyacrylamide gels due to its simplicity and reliability. conductscience.com The dye binds non-covalently to proteins, primarily through ionic interactions with basic amino acid residues (like lysine (B10760008) and arginine) and hydrophobic interactions. conductscience.com
A typical Coomassie staining protocol involves three main steps:
Fixation: The gel is first soaked in a fixing solution, commonly a mixture of methanol (B129727) and acetic acid in water. This step serves to precipitate the proteins within the gel, preventing them from diffusing out of the matrix. conductscience.com
Staining: The fixed gel is immersed in a staining solution containing this compound (Coomassie Brilliant Blue R-250 or G-250) dissolved in a similar methanol/acetic acid solvent. The dye penetrates the gel and binds to the protein bands.
Destaining: The gel is moved to a destaining solution, which is typically the same composition as the fixing solution but without the dye. This removes the excess, unbound dye from the gel background, allowing the blue-stained protein bands to become clearly visible against a transparent background. conductscience.com
Colloidal versions of Coomassie G-250 offer faster protocols that often require little to no organic solvent and may not need a separate destaining step, making them quicker and more environmentally friendly. thermofisher.comconductscience.com While Coomassie staining is highly effective, other methods like silver staining or fluorescent staining can be used for higher sensitivity when detecting very low amounts of protein. researchgate.netalphalyse.comconductscience.com
Table 2: Comparison of Common Protein Gel Staining Methods
| Staining Method | Active Reagent(s) | Typical Detection Limit | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Coomassie Blue | This compound (Coomassie R-250 or G-250) | ~10-50 ng | Simple, robust, quantitative, compatible with mass spectrometry. | Requires destaining, less sensitive than other methods. | thermofisher.com |
| Silver Staining | Silver Nitrate | ~0.5-5 ng | Extremely sensitive. | Complex multi-step protocol, can have high background, may not be linear, some protocols interfere with mass spectrometry. | researchgate.netalphalyse.comconductscience.com |
| Zinc Staining | Zinc Salts (e.g., Zinc Sulfate) | ~1 ng | Fast, reversible, sensitive, good for subsequent blotting or mass spectrometry. | Negative stain (stains background, not protein), requires specific imaging conditions. | conductscience.com |
| Fluorescent Stains | Various proprietary fluorescent dyes | ~1-10 ng | High sensitivity, broad linear dynamic range, compatible with mass spectrometry. | Requires a specialized fluorescence imager for visualization. | conductscience.com |
Microfluidic Applications in Chemical Processes
This compound has been utilized as a model compound in the development and validation of advanced microfluidic platforms, particularly those designed to handle both aqueous and organic solvents for extraction and reaction processes. These miniature systems offer significant advantages over traditional lab-scale methods, including reduced consumption of samples and reagents, faster analysis times, and enhanced control over process parameters.
Liquid-Liquid Extraction Methodologies
Microfluidic devices provide a robust platform for performing liquid-liquid extraction (LLE), a fundamental separation technique. The use of this compound, an organic dye, serves as a practical method to demonstrate and quantify the efficiency of these miniaturized systems.
One advanced approach involves digital microfluidics on Slippery Liquid-Infused Porous Surfaces (SLIPS). These omniphobic surfaces are crucial because they repel a wide variety of liquids, including low surface tension organic solvents that are not compatible with standard superhydrophobic surfaces. queensu.caacs.org This broad compatibility is essential for performing LLE, which requires the manipulation of both aqueous and immiscible organic phase droplets on a single chip. queensu.ca
In a demonstrative study, the liquid-liquid extraction of this compound was performed on a SLIPS-based, magnetically actuated digital microfluidic device to determine its partition coefficient (logP). queensu.ca The experiment involved the following steps:
An aqueous solution containing this compound was prepared.
A 20 µL droplet of the aqueous dye solution was dispensed onto the SLIPS chip. queensu.ca
A 20 µL droplet of the organic solvent, 1-octanol (B28484), was then added to the aqueous droplet. queensu.ca
The combined double-droplet was agitated on the chip to facilitate the transfer of the this compound from the aqueous phase to the organic phase.
The extraction process was monitored by capturing images of the droplets. The amount of dye transferred into the 1-octanol droplet was quantified by analyzing the intensity of the red color channel using image analysis software. queensu.ca
This microfluidic LLE methodology offers a rapid and efficient means to assess the partitioning behavior of chemical compounds with minimal sample and solvent usage. queensu.caresearchgate.net
Table 1: Experimental Parameters for Microfluidic Liquid-Liquid Extraction of this compound
| Parameter | Description | Reference |
|---|---|---|
| Microfluidic Platform | Slippery Liquid-Infused Porous Surface (SLIPS) with magnetic actuation | queensu.caacs.org |
| Analyte | This compound | queensu.ca |
| Aqueous Phase | Water containing this compound and iron oxide powder (for magnetic actuation) | queensu.ca |
| Organic Phase | 1-Octanol | queensu.ca |
| Droplet Volume (Aqueous) | 20 µL | queensu.ca |
| Droplet Volume (Organic) | 20 µL | queensu.ca |
| Quantification Method | Analysis of the red color channel value of the 1-octanol droplet via ImageJ software | queensu.ca |
On-Chip Chemical Process Implementation
The same microfluidic platforms validated for LLE using this compound can also be employed for implementing chemical reactions on-chip. The ability of SLIPS-based devices to manipulate organic solvent droplets makes them suitable for a range of synthetic applications that are otherwise challenging in microfluidic formats. acs.org
To demonstrate the synthetic capabilities of the platform, an on-chip interfacial polymerization was conducted to synthesize Nylon 6,6. queensu.caacs.org This process involves a reaction at the interface of an aqueous droplet and an organic droplet. The key reactants were:
An aqueous solution containing hexamethylenediamine.
An organic solution containing adipoyl chloride. acs.org
By bringing droplets of these two solutions into contact on the chip, a polymerization reaction was initiated at the liquid-liquid interface, forming the nylon polymer. The successful synthesis was subsequently verified using mass spectrometry. queensu.ca Research has shown that by varying the volume ratios of the reactant droplets, it is possible to probe and control the reaction conditions on the micro-scale. queensu.caacs.org
While this compound is not a reactant in this specific polymerization, its use in the liquid-liquid extraction studies was pivotal in demonstrating the chip's compatibility with the distinct liquid phases required for such interfacial reactions. acs.org This highlights the versatility of the microfluidic system for conducting multi-step chemical procedures, from extraction and sample preparation to chemical synthesis, on a single integrated platform. queensu.ca
Research Outcomes and Scientific Contributions
Insights into Myelination and Demyelination Processes
Anazolene sodium, also known as Luxol Fast Blue ARN, is utilized as a stain for myelin and phospholipids (B1166683). scbt.comwikipedia.org Its primary application in histology is to stain the myelin sheaths of neurons, which is crucial for studying the processes of myelination and demyelination in the central nervous system (CNS). wikipedia.org The dye works through an acid-base reaction, binding to the bases of phospholipids that are abundant in the myelin sheath. wikipedia.org
In histological preparations, this compound stains myelin fibers a distinct blue color against a white background. wikipedia.org To better differentiate cellular structures, it is often used with a counterstain like cresyl violet, which stains the Nissl substance in neuron cell bodies purple. wikipedia.org This dual-staining technique allows for clear visualization of myelinated axons, neuron cell bodies, and unmyelinated or glial cells, thereby facilitating the identification of areas with myelin loss, a hallmark of demyelinating diseases. wikipedia.org Histochemical techniques, including the use of Luxol Fast Blue, are fundamental for identifying myelin under light microscopy in formalin-fixed and paraffin-embedded tissues. nih.gov
Advances in Environmental Remediation Technologies
The persistence of organic dyes like this compound in industrial effluents poses significant environmental challenges. Consequently, researchers have explored various advanced oxidation and adsorption processes for its removal from water.
Sonocatalysis and photocatalysis have emerged as promising technologies for the degradation of this compound. frontiersin.orgnih.gov These processes utilize catalysts and energy sources like ultrasound and light to generate highly reactive radicals that break down complex dye molecules. frontiersin.orgnih.gov
One study investigated the sonocatalytic degradation of this compound using dysprosium-doped Cadmium Selenide (B1212193) (Dy-doped CdSe) nanostructures. The results showed that sonocatalysis was significantly more effective than sonolysis (ultrasound alone). researchgate.netnih.gov The decolorization efficiency after 90 minutes was 91.32% with 2% Dy-doped CdSe, compared to 56.13% with undoped CdSe and only 39.14% with sonolysis. researchgate.netnih.gov The degradation efficiency was found to increase with higher catalyst dosage, ultrasonic power, and in the presence of dissolved gases, while it decreased with higher initial dye concentrations. nih.govmendeley.com The reduction in efficiency with the addition of radical scavengers confirmed that free radicals are the primary drivers of the degradation process. nih.govmendeley.com
Another study explored the use of a highly meso-porous Platinum-doped gamma-Alumina (Pt/γ-Al2O3) nanostructure, surface-decorated with an ionic liquid, for the H2O2-promoted oxidation of this compound. kashanu.ac.ir This system demonstrated promising catalytic activity for the decolorization of the dye. kashanu.ac.ir The photocatalytic removal of this compound has also been investigated using Ag@Ag2MoO4/polyoxomolybdate/C3N4 nanostructures under visible light, highlighting the potential of these materials in wastewater treatment. researchgate.net
| Catalyst | Process | Time (min) | Decolorization Efficiency (%) | Reference |
|---|---|---|---|---|
| 2% Dy-doped CdSe | Sonocatalysis | 90 | 91.32 | researchgate.netnih.gov |
| Undoped CdSe | Sonocatalysis | 90 | 56.13 | researchgate.netnih.gov |
| None | Sonolysis | 90 | 39.14 | researchgate.netnih.gov |
Adsorption is another effective method for removing this compound from aqueous solutions. mdpi.com This process involves the binding of dye molecules to the surface of an adsorbent material.
Research has demonstrated the efficacy of neodymium(III) oxide (Nd2O3) nanoparticles as an adsorbent for this compound (referred to as Acid Blue 92 in the study). researchgate.net A study optimized the removal process using response surface methodology and found that under optimal conditions (pH 3.15, initial dye concentration of 138.5 mg/L, adsorbent dosage of 0.83 g/L, and a contact time of 50 minutes), a removal efficiency of 90.70% could be achieved. researchgate.net The adsorption process was found to follow the Langmuir isotherm and pseudo-second-order kinetic models, indicating a monolayer adsorption on a homogeneous surface. researchgate.net
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 3.15 | researchgate.net |
| Initial Dye Concentration | 138.5 mg/L | researchgate.net |
| Adsorbent Dosage | 0.83 g/L | researchgate.net |
| Contact Time | 50 min | researchgate.net |
| Removal Efficiency | 90.70% | researchgate.net |
Efficacy of Sonocatalytic and Photocatalytic Systems
Contributions to Protein Characterization and Analysis
Protein quantification is a fundamental technique in biochemistry. While this compound itself is not a primary reagent in common protein assays like the BCA or Bradford assays, the principles behind these assays are relevant to understanding how dyes can interact with proteins. thermofisher.com These assays rely on either protein-copper chelation or the direct binding of a dye, like Coomassie, to the protein's structure, resulting in a measurable color change. thermofisher.com The interaction of dyes with proteins is highly dependent on the protein's tertiary structure and specific amino acid composition. thermofisher.comfishersci.de
Development of Robust Analytical Quantification Methods
Accurate quantification of substances in various matrices is crucial for research and quality control. While a specific analytical method for this compound was not detailed in the provided context, the principles for developing such methods for related compounds are well-established. For instance, the development and validation of analytical methods for sodium azumolene, another complex organic molecule, involved techniques like UV-Visible spectrophotometry and high-performance liquid chromatography (HPLC). omicsonline.org These methods were validated for linearity, accuracy, and precision. omicsonline.org Similarly, the quantification of sodium in water samples can be achieved using flame atomic emission spectrophotometry, which requires careful calibration with standard solutions. libretexts.orgslideshare.net The development of a robust quantification method for this compound would likely follow similar principles, establishing a reliable relationship between its concentration and a measurable signal, such as absorbance at a specific wavelength. kashanu.ac.ir
Explorations in Biomedical Waste Treatment
The photocatalytic degradation of this compound also has implications for the treatment of biomedical waste. A study using Ag@Ag2MoO4/POM/C3N4 nanostructures evaluated their photocatalytic performance not only for the removal of the dye but also for the treatment of U251 cancer cell samples, which are a form of biomedical waste. researchgate.net This suggests a broader application of these photocatalytic systems in degrading hazardous organic components found in biomedical waste streams. researchgate.net
Emerging Research Areas and Future Directions
Refinement of Catalytic Materials for Enhanced Efficiency
The quest for more efficient catalytic processes has led researchers to explore Anazolene sodium's role in sonocatalytic degradation, a process that uses ultrasound to accelerate chemical reactions. researchgate.netnih.gov Studies have shown that the efficiency of this process can be significantly improved by refining the catalytic materials used.
One area of focus is the use of doped nanocatalysts. For instance, research on the sonocatalytic degradation of this compound demonstrated that doping cadmium sulfide (B99878) (CdS) nanoparticles with dysprosium (Dy) significantly enhances their catalytic performance. researchgate.netnih.gov The decolorization efficiency of this compound was markedly higher with 2% Dy-doped CdSe nanoparticles compared to undoped CdSe and sonolysis alone. researchgate.netnih.gov This enhancement is attributed to the increased number of active sites available for the reaction. researchgate.net
Another approach involves the use of nanocatalysts supported on materials like gamma-alumina (γ-Al2O3). A study on the H2O2-promoted oxidation of this compound utilized a [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst. kashanu.ac.ir The results indicated that the reaction efficiency was impressively enhanced by increasing the catalyst dosage up to a certain point, after which it remained constant. kashanu.ac.ir The ionic liquid layer on the surface of this nanocatalyst was found to enhance sorption capacity and reduce the poisoning of catalytic active sites. kashanu.ac.ir
The development of novel composite materials is also a promising avenue. For example, Z-scheme heterojunctions, such as Ag2O/ZnWO4, have shown exceptional sonocatalytic activity in the decomposition of organic molecules, a process relevant to the degradation of dyes like this compound. researchgate.net These advanced materials offer improved charge separation and increased generation of reactive species, leading to higher degradation rates. researchgate.net
| Catalyst System | Application | Key Finding |
| Dysprosium-doped Cadmium Selenide (B1212193) (Dy-doped CdSe) | Sonocatalytic degradation of this compound | Doping with 2% Dy significantly increases decolorization efficiency compared to undoped CdSe. researchgate.netnih.gov |
| [BMIM]PF6/Pt/γ-Al2O3 | H2O2-promoted oxidation of this compound | Reaction efficiency is enhanced with increased catalyst dosage up to an optimal point. kashanu.ac.ir |
| Ag2O/ZnWO4 Z-scheme heterojunction | Sonocatalytic decomposition of organic pollutants | Demonstrates exceptional sonocatalytic activity due to improved charge separation. researchgate.net |
Deeper Elucidation of Biological Binding Mechanisms
Understanding how this compound interacts with biological molecules at a fundamental level is crucial for its existing and potential biomedical applications. While it is known to be a diagnostic dye used for blood volume and cardiac output determination, the precise mechanisms of its binding to proteins and other biological components are still being investigated. ncats.iogoogle.com
Current research aims to move beyond the general understanding of its use as a biological stain for visualizing cellular structures. chemimpex.com Advanced analytical techniques are being employed to study the specific interactions between this compound and proteins. This includes investigating the binding affinities and the conformational changes that occur upon binding.
Molecular modeling and simulation are becoming increasingly important tools in this area. nih.gov These computational methods allow researchers to visualize and analyze the binding of this compound to protein targets at an atomic level. For example, molecular docking studies can predict the most likely binding sites and the types of interactions involved, such as electrostatic or van der Waals forces. nih.gov By understanding these mechanisms, it may be possible to design new diagnostic agents with improved specificity and efficacy.
Novel Applications in Advanced Material Sciences
The unique properties of this compound are being explored for the development of advanced materials with novel functionalities. scivisionpub.comscilit.com Its characteristics as a dye make it a candidate for applications in materials that interact with light.
One such area is in the development of dye-sensitized solar cells (DSSCs). scielo.brnih.gov DSSCs are a type of thin-film solar cell that are low-cost and relatively easy to manufacture. nih.govmdpi.com The dye, or photosensitizer, is a critical component responsible for absorbing incident light. nih.gov Research in this field is exploring a wide range of dyes to improve the efficiency and stability of these devices. While specific studies on this compound in DSSCs are emerging, its properties align with the requirements for a photosensitizer, suggesting potential for future investigation.
Furthermore, the interaction of this compound with various nanomaterials is a growing field of interest. acs.org For example, its use in conjunction with slippery liquid-infused porous surfaces (SLIPS) has been demonstrated for on-chip liquid-liquid extraction. acs.org This highlights its potential role in the development of microfluidic devices and advanced analytical systems. The ability to manipulate droplets containing this compound on these surfaces opens up possibilities for miniaturized chemical synthesis and analysis. acs.org
Integration with Computational Chemistry for Predictive Modeling
Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules, and its application to this compound is a growing area of research. studysmarter.co.ukresearch.google By using computer simulations and theoretical methods, scientists can gain insights into the chemical and physical characteristics of this compound without the need for extensive and time-consuming laboratory experiments. studysmarter.co.uk
One of the key applications of computational chemistry in this context is the use of molecular modeling to understand the electronic structure and properties of this compound. ekb.egnanobioletters.com Techniques like Density Functional Theory (DFT) can be used to calculate parameters such as the total dipole moment and the HOMO/LUMO band gap energy, which provide information about the molecule's reactivity and electronic behavior. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational technique. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. studysmarter.co.ukmdpi.com By developing QSAR models for this compound, researchers could predict its behavior in various biological systems or its performance in different material applications. This predictive capability can significantly accelerate the design and discovery of new applications for the compound. For instance, predictive models could be used to screen for potential new catalytic applications or to design derivatives of this compound with enhanced properties. riken.jp
| Computational Technique | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties (dipole moment, HOMO/LUMO gap). ekb.eg | Understanding of reactivity and electronic behavior. |
| Molecular Docking | Simulation of binding to biological targets. nih.gov | Prediction of binding sites and interaction modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structure and activity/properties. mdpi.com | Prediction of biological effects and material performance. studysmarter.co.uk |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing Anazolene Sodium’s structural integrity and purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying aromatic protons or functional groups) and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with literature values from authoritative journals (e.g., Journal of Analytical Chemistry) to validate results. Ensure experimental protocols align with standardized procedures documented in primary research articles .
Q. How should researchers design initial toxicity screening protocols for this compound in cellular models?
- Methodological Answer : Follow tiered testing frameworks:
Conduct in vitro cytotoxicity assays (e.g., MTT assay) using human cell lines (e.g., HepG2) at varying concentrations.
Include positive/negative controls and triplicate replicates to minimize variability.
Adopt hazard classification criteria per GHS guidelines (e.g., EC50 thresholds for acute toxicity) as outlined in chemical safety data sheets .
Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to the Beilstein Journal’s experimental reporting standards .
- Use controlled crystallization techniques and characterize intermediates via mass spectrometry.
- Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across biochemical assays?
- Methodological Answer :
- Perform meta-analysis of existing data to identify confounding variables (e.g., assay sensitivity, buffer pH).
- Replicate conflicting studies under standardized conditions, using blinded analysis to reduce bias .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and determine if discrepancies arise from methodological differences .
Q. What computational strategies optimize this compound’s binding affinity predictions in molecular docking studies?
- Methodological Answer :
- Use density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to assess protein-ligand stability.
- Validate predictions with experimental data (e.g., surface plasmon resonance) and cross-check against databases like PubChem to ensure alignment with known SAR trends .
Q. How should dose-response relationships be statistically modeled for this compound in heterogeneous cell populations?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
- Account for population heterogeneity using mixed-effects models or Bayesian hierarchical frameworks.
- Report confidence intervals and effect sizes to contextualize biological significance versus statistical noise .
Q. What protocols mitigate risks when scaling up this compound synthesis for preclinical trials?
- Methodological Answer :
- Conduct hazard operability (HAZOP) studies to identify thermal runaway or byproduct formation risks.
- Use microreactor systems for controlled scaling and real-time monitoring (e.g., in situ FTIR).
- Adopt safety protocols from sodium azide accident case studies, emphasizing proper ventilation and emergency response plans .
Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., Reviews in Analytical Chemistry) over reviews to avoid interpretive bias .
- Data Contradictions : Use the FLOAT method to refine research questions, ensuring scope aligns with experimental feasibility .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
